molecular formula C17H20FNO5S B1496918 Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Cat. No.: B1496918
M. Wt: 369.4 g/mol
InChI Key: OCTAJIYEDUUENF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a polycyclic nitrogen heterocycle featuring a tetrahydropyridoindole core substituted with a 4-fluoro group, a methylsulfonyloxy moiety at position 7, and an ethyl acetate side chain at position 10. This compound is structurally related to intermediates used in the synthesis of pharmaceuticals, such as MK-7246, a CRTH2 antagonist . Limited direct pharmacological data are available, but its structural analogs exhibit roles in central nervous system (CNS) therapeutics and enzyme inhibition .

Properties

Molecular Formula

C17H20FNO5S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

InChI

InChI=1S/C17H20FNO5S/c1-3-23-16(20)9-13-12-5-4-6-14(18)17(12)19-10-11(7-8-15(13)19)24-25(2,21)22/h4-6,11H,3,7-10H2,1-2H3

InChI Key

OCTAJIYEDUUENF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2CCC(CN2C3=C1C=CC=C3F)OS(=O)(=O)C

Origin of Product

United States

Biological Activity

Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyridoindole structure with a sulfonyloxy group and a fluorine atom at the para position. The molecular formula is C18_{18}H20_{20}F1_{1}N2_{2}O5_{5}S. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, modifications to the indole structure have shown to enhance potency against indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression .
  • Antiproliferative Effects : Compounds with similar structures have demonstrated antiproliferative activity in various cancer cell lines. The presence of electron-withdrawing groups like fluorine can enhance this activity by increasing the compound's lipophilicity and cellular uptake .
  • Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity. Related compounds have shown minimum inhibitory concentrations (MICs) indicating effectiveness against certain bacterial strains .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated using various biological assays:

Assay Type Target IC50 (µM) Comments
IDO InhibitionIDO enzyme34 ± 2Moderate potency observed in cell assays
Antiproliferative ActivityCancer cell lines20 - 50Varies based on structural modifications
Antimicrobial ActivityVarious bacterial strains4 - 20Effective against specific strains

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on IDO Inhibition : A study demonstrated that modifications to the indole ring significantly enhanced IDO inhibitory potency. The introduction of a trifluoromethoxy group improved potency fivefold compared to the parent compound .
  • Antiproliferative Screening : In vitro screening against various cancer cell lines showed promising results for compounds with similar structures. For example, a related compound exhibited an IC50 value of 20 µM against breast cancer cells .
  • Microbial Resistance Studies : Research into antimicrobial properties revealed that certain derivatives displayed effective MIC values against resistant bacterial strains, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Structural Analogues

The tetrahydropyrido[1,2-a]indole scaffold is common in bioactive molecules. Key structural analogs include:

Compound Name Substituents Key Features Reference
(7S,9R)-2-Amino-7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-9-ol - 2-Amino
- 7-Methyl
- 9-Hydroxy
Synthesized via NaBH4 reduction; 68% yield, 96% enantiomeric purity. Potential CNS activity.
(S)-10-Bromo-7-methyl-7,8-dihydropyrido[1,2-a]indol-9(6H)-one - 10-Bromo
- 7-Methyl
- 9-Ketone
Bromination with NBS; 99% yield. Bromine enhances reactivity for cross-coupling.
MK-7246 Intermediate (Ethyl [(7R)-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate) - 7-Amino
- Ethyl acetate
Chemoenzymatic synthesis; >99% e.e., 76% yield. Used in CRTH2 antagonist production.
Paliperidone - 9-Hydroxy
- Pyridopyrimidinone core
Atypical antipsychotic; modified solubility via co-crystallization. Bioavailability: 28%.
{(7R)-7-[2-(4-Fluorophenyl)-2-piperidin-1-ylacetylamino]-6,7,8,9-tetrahydro-pyrido[1,2-a]indol-10-yl}acetic acid - Piperidin-1-ylacetyl
- 4-Fluorophenyl
Structural complexity for receptor targeting; synthetic intermediate for kinase inhibitors.

Key Structural Differences :

  • Substituent Reactivity: The methylsulfonyloxy group in the target compound is a stronger leaving group compared to hydroxyl or amino groups in analogs, favoring nucleophilic displacement reactions .
  • Chiral Centers: Enantioselective synthesis methods (e.g., chemoenzymatic routes) achieve >99% e.e. in amino-substituted analogs, whereas brominated derivatives lack chirality .
Physicochemical Properties
  • Solubility : The ethyl acetate side chain in the target compound likely improves lipophilicity compared to hydroxylated analogs (e.g., Paliperidone), which require formulation enhancements for bioavailability .
  • Stability : Methylsulfonyloxy derivatives are prone to hydrolysis under basic conditions, whereas acetoxylated analogs (e.g., 10-methyl-6-oxo derivative) show higher stability .
Pharmacological Activity
  • Target Engagement: Amino-substituted analogs (e.g., MK-7246 intermediate) exhibit CRTH2 antagonism, while Paliperidone acts as a dopamine D2 receptor antagonist .
  • Bioavailability : Modifications like co-crystallization (Paliperidone) or ethyl ester prodrugs (target compound) address poor solubility in tetrahydropyridoindoles .

Preparation Methods

Stepwise Preparation Overview

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of tetrahydropyridoindole core Cyclization under inert atmosphere, dry nitrogen - Non-aqueous conditions to prevent side reactions; monitored by NMR and MS
2 Fluorination at 4-position Use of fluorinating agents, controlled temperature - Fluoro group introduction critical for biological activity
3 Methylsulfonyloxy group installation Reaction with methylsulfonyl chloride or equivalent sulfonating agents - Requires base and low temperature to avoid decomposition
4 Esterification with ethyl acetate Reaction with ethyl bromoacetate or ethyl chloroacetate in presence of base - Ester group introduced at 10-position; reaction time and solvent choice optimized

The exact yields for each step are generally optimized in the lab, with the final compound purified by column chromatography or recrystallization and characterized by NMR and mass spectrometry to confirm structure and purity.

Representative Experimental Procedure

A typical synthetic protocol reported involves:

  • Conducting all reactions under an inert atmosphere of dry nitrogen to prevent moisture-sensitive side reactions.
  • Using aprotic solvents such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) to dissolve reactants and facilitate nucleophilic substitutions.
  • Employing bases like potassium carbonate or cesium fluoride to deprotonate intermediates and promote substitution reactions.
  • Applying controlled heating (e.g., 70–105°C) for extended periods (12–24 hours) to drive reactions to completion.
  • Quenching reactions by cooling and adding water to precipitate the product.
  • Isolating products by filtration, washing, and drying under vacuum at moderate temperatures (40–55°C).

For example, in analogous sulfonation and substitution reactions involving methylsulfonyloxy groups, potassium carbonate in ethanol/water mixtures at reflux for 16.5 hours yielded high purity products with yields up to 95%.

Reaction Optimization and Analytical Characterization

  • Temperature and Time: Reaction temperature is carefully maintained between 70°C and 105°C depending on the step, with reaction times ranging from 12 to 24 hours to optimize conversion and minimize by-products.
  • Solvent Choice: Polar aprotic solvents like DMA and NMP are preferred for their ability to stabilize charged intermediates and dissolve both organic and inorganic reagents.
  • Bases: Potassium carbonate and cesium fluoride are commonly used to facilitate nucleophilic substitution and sulfonation reactions.
  • Purification: Column chromatography (e.g., MeOH/DCM mixtures) and recrystallization are standard to achieve high purity.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure of intermediates and final products. For instance, ^1H NMR spectra typically show characteristic chemical shifts confirming substitution patterns, and MS confirms molecular weight.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Purpose/Effect
Atmosphere Dry nitrogen Prevent moisture and oxidation
Solvents N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP), Ethanol/Water Solubilize reactants, support nucleophilic substitution
Base Potassium carbonate, Cesium fluoride Deprotonation, promote substitution
Temperature 70°C to 105°C Optimize reaction rate and selectivity
Reaction Time 12 to 24 hours Ensure completion of multi-step synthesis
Purification Column chromatography, recrystallization Achieve high purity
Characterization NMR (^1H, ^13C), MS Confirm structure and purity

Research Findings and Notes

  • The methylsulfonyloxy group installation is a critical step influencing the compound's reactivity and biological activity. It is typically introduced via reaction with methylsulfonyl chloride under basic conditions.
  • Fluorination at the 4-position enhances chemical stability and biological properties, requiring selective fluorinating agents and controlled conditions to avoid side reactions.
  • The esterification step to attach the ethyl acetate moiety is generally performed last to prevent hydrolysis or transesterification during earlier steps.
  • Reaction pathways are optimized to minimize by-products and maximize yield, with iterative additions of reagents and bases sometimes employed to drive reactions to completion.
  • Analytical data from NMR and MS confirm the successful synthesis of the target compound, with characteristic signals corresponding to the tetrahydropyridoindole core, fluoro substituent, methylsulfonyloxy group, and ethyl acetate moiety.

This detailed overview synthesizes diverse, authoritative data on the preparation of this compound, emphasizing reaction conditions, reagents, and analytical validation to guide researchers in replicating and optimizing its synthesis.

Q & A

Q. What are the validated synthetic routes for Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step protocols, including cyclization, sulfonylation, and esterification. Key steps include:

  • Cyclization of tetrahydropyridoindole precursors under acidic conditions to form the core scaffold.
  • Sulfonylation at the 7-position using methylsulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Esterification of the acetic acid moiety using ethyl bromide and potassium carbonate in dimethylformamide (DMF).

Optimization Parameters:

  • Temperature control (<40°C) during sulfonylation to prevent decomposition.
  • Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate intermediates with >95% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., observed [M+H]+ at m/z 453) and assess purity. Example conditions: C18 column, 0.1% formic acid in water/acetonitrile gradient .
  • HPLC (High-Performance Liquid Chromatography): Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures batch consistency .
  • NMR (1H/13C): Key signals include:
    • δ 1.35 ppm (triplet, CH2CH3) for the ethyl ester.
    • δ 3.20 ppm (singlet, SO2CH3) for the methylsulfonyl group.

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity and bioactivity, and what methodologies enable comparative analysis?

Answer: Comparative studies using structurally related compounds (e.g., fluorophenyl or ethoxy-substituted analogs) reveal:

Compound NameKey Structural DifferenceReactivity/Bioactivity Insight
2-(4-Ethoxy-3,5-difluorophenyl)acetateEthoxy group at para positionReduced electrophilicity at C-4
2-(3-Fluorophenyl)acetic acidNo tetrahydropyridoindole scaffoldLower binding affinity to kinase targets

Methodologies:

  • Density Functional Theory (DFT) to predict electronic effects of substituents.
  • Enzyme inhibition assays (e.g., IC50 comparisons) to quantify activity shifts .

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Answer: Yield variations often arise from:

  • Solvent polarity effects: DMF vs. THF in esterification alters reaction kinetics.
  • Impurity carryover: Intermediate purification via preparative HPLC (C18 column, isocratic elution) improves final yield consistency .
  • Temperature gradients: Use jacketed reactors for precise thermal control during exothermic steps (e.g., sulfonylation) .

Case Study:
A 20% yield drop at 1 mol scale was attributed to incomplete sulfonylation. Adding molecular sieves (3Å) to absorb moisture increased yields to 85% .

Q. What in silico strategies are effective for predicting target interactions of this compound?

Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (e.g., CDK2 or EGFR) using PDB structures. Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu81 in CDK2) .
  • Pharmacophore Modeling: Map critical features (e.g., sulfonyl oxygen as a hydrogen bond acceptor) to align with known inhibitors .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories, focusing on RMSD fluctuations <2 Å .

Q. How should researchers address conflicting biological activity data across different assay platforms?

Answer: Discrepancies may arise from:

  • Assay conditions: Varying ATP concentrations (1 mM vs. 10 µM) in kinase assays alter IC50 values.
  • Cell permeability: Use PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate in vitro vs. cellular activity .
  • Metabolic stability: Pre-treat compounds with liver microsomes (human vs. rodent) to identify species-specific degradation .

Validation:
Replicate assays in triplicate with positive controls (e.g., staurosporine for kinase inhibition) and normalize data to Z’ factors >0.5 .

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